H-HIS-TYR-OH
Overview
Description
H-HIS-TYR-OH: Tyrosylhistidine , is a dipeptide composed of the amino acids tyrosine and histidine. This compound is known for its role in various biochemical processes and is often used as an internal standard for histidine quantitative analysis .
Scientific Research Applications
H-HIS-TYR-OH has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
The future directions of His-Tyr research could involve further exploration of its cytoprotective effects, as suggested by a study on a similar tripeptide, Gly-Ala-His (GAH), which was found to have broad cytoprotective effects against hydrogen peroxide-induced cell damage . Additionally, the development of novel therapeutics based on peptides with cytoprotective functions, including antioxidants and anti-infectives, could be a promising area of future research .
Mechanism of Action
Target of Action
The compound H-HIS-TYR-OH, also known as His-Tyr, primarily targets proteins and enzymes in the body. The unique structure of His-Tyr, which consists of histidine and tyrosine, allows it to interact with various targets. Histidine is often a key residue in enzyme catalytic reactions . Tyrosine, on the other hand, is one of the 20 standard amino acids used by cells to synthesize proteins .
Mode of Action
His-Tyr interacts with its targets through various types of interactions. These include cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations . In the case of cation-π interactions, His-Tyr can act as an aromatic π-motif in its neutral form or play the cation role when protonated . These interactions result in changes in the structure and function of the target proteins or enzymes, thereby influencing their activity.
Biochemical Pathways
His-Tyr is involved in several biochemical pathways. Histidine, one of the components of His-Tyr, plays a role in the metabolism of amino acids . Tyrosine, the other component, is involved in various processes, including the reduction of oxidized chlorophyll in photosystem II . It also participates in the conversion of phenylalanine, an essential amino acid . The involvement of His-Tyr in these pathways can have downstream effects on various biological processes.
Result of Action
The action of His-Tyr at the molecular and cellular level results in various effects. For instance, the interaction of His-Tyr with proteins can influence their structure and function . This can lead to changes in the activity of these proteins, thereby affecting the biological processes they are involved in.
Action Environment
The action, efficacy, and stability of His-Tyr can be influenced by various environmental factors. For example, the pH condition can affect the protonation state of His-Tyr, which in turn influences its interactions with targets . Additionally, the presence of metallic cations in the environment can facilitate coordinate interactions with His-Tyr . Therefore, the environment plays a crucial role in modulating the action of His-Tyr.
Biochemical Analysis
Biochemical Properties
Histidine and tyrosine, the two amino acids that make up H-HIS-TYR-OH, are essential to many biochemical reactions . Tyrosine, for instance, is found in the active sites of numerous enzymes and plays an important role in protein-protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and complex, largely due to the roles of histidine and tyrosine in cellular function. For instance, tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation, which can significantly impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. For example, the phenol functionality in tyrosine’s side chain can form hydrogen bonds with other molecules, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been used as an internal standard for histidine quantitative analysis, eluting at 8.06 minutes . It does not exist in tissues as an endogenous peptide, making it easy to form positive ions through electrospray ionization (ESI), with good recovery .
Metabolic Pathways
This compound is involved in various metabolic pathways due to the roles of histidine and tyrosine. These amino acids interact with numerous enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of H-HIS-TYR-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the following steps:
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to yield the final dipeptide.
Industrial Production Methods: : In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the dipeptide .
Chemical Reactions Analysis
Types of Reactions: : H-HIS-TYR-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The histidine residue can be reduced under certain conditions.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Dityrosine, hydroxylated histidine.
Reduction: Reduced histidine derivatives.
Substitution: Alkylated or acylated derivatives of the dipeptide.
Comparison with Similar Compounds
Similar Compounds
Carnosine (β-Alanyl-L-histidine): Another dipeptide containing histidine, known for its antioxidant properties.
Anserine (β-Alanyl-N-methylhistidine): Similar to carnosine but with a methylated histidine residue, also an antioxidant.
Uniqueness: : H-HIS-TYR-OH is unique due to its specific combination of tyrosine and histidine, which allows it to participate in a variety of biochemical interactions and reactions. Its role as an internal standard in quantitative analysis further distinguishes it from other dipeptides .
Properties
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-12(6-10-7-17-8-18-10)14(21)19-13(15(22)23)5-9-1-3-11(20)4-2-9/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOOKGDPMXSJSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957404 | |
Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35979-00-1 | |
Record name | NSC374121 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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